1,1-dioxo-1,2-benzothiazol-3-one
Description
1,1-Dioxo-1,2-benzothiazol-3-one, commonly known as saccharin, is a synthetic compound with the chemical formula C₇H₅NO₃S. It is best recognized as a high-intensity artificial sweetener, exhibiting 300–500 times the sweetness of sucrose . Beyond its role in food additives, saccharin has pharmaceutical applications, serving as a salt-forming agent due to its hydrogen-bonding capabilities (N–H donor and S=O/C=O acceptors) and low toxicity . Recent studies also highlight its function as a plant immunity inducer, activating systemic acquired resistance (SAR) by upregulating salicylic acid (SA) signaling and pathogenesis-related (PR) genes .
Properties
Molecular Formula |
C7H5NO3S |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
CVHZOJJKTDOEJC-ZFJHNFROSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)[13C](=O)NS2(=O)=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioxo-1,2-benzothiazol-3-one can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide. This process typically involves the following steps:
Sulfation: Toluene is sulfated with sulfuric acid to produce toluenesulfonic acid.
Chlorination: The toluenesulfonic acid is then chlorinated to form toluenesulfonyl chloride.
Amidation: The toluenesulfonyl chloride is converted into toluenesulfonamide by reaction with ammonia.
Oxidation: The toluenesulfonamide is oxidized using potassium permanganate to yield this compound.
Industrial Production Methods
In industrial settings, saccharin is often produced using a method developed by O. Senn and G. F. Schlaudecker. This method involves the following steps:
Diazotization: Methyl anthranilate is diazotized to form a diazonium salt.
Sulfonation: The diazonium salt is treated with sulfur dioxide and chlorine to produce a sulfonyl chloride intermediate.
Cyclization: The sulfonyl chloride intermediate undergoes cyclization to form saccharin.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazolones.
Scientific Research Applications
1,1-Dioxo-1,2-benzothiazol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used as a preservative and antimicrobial agent in various biological applications.
Medicine: It is used as a pharmaceutical intermediate and as a non-nutritive sweetener for diabetic patients.
Industry: It is used in the production of food and beverages, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with taste receptors on the tongue. It binds to the sweet taste receptors, specifically the T1R2/T1R3 receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness. Additionally, its antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The benzothiazol-3-one core, modified with sulfone groups and substituents, enables diverse applications. Below is a detailed comparison with structurally related compounds:
Saccharin Derivatives
N-Bromosaccharin (2-Bromo-1,1-dioxo-1,2-benzothiazol-3-one)
- Structure : Bromine substitution at position 2 .
- Applications : Primarily a chemical intermediate; biological activity remains understudied.
2-Ethyl-1,1-dioxo-1,2-benzothiazol-3-one
- Structure : Ethyl group at position 2 .
- Properties : Enhanced lipophilicity (logP ~2.5) compared to saccharin (logP ~0.9).
2-Heptyl-1,1-dioxo-1,2-benzothiazol-3-one
- Structure : Heptyl chain at position 2 .
- Properties : High lipophilicity (logP ~5.2), likely influencing membrane permeability.
- Applications : NSC400076 (National Service Center identifier); biological activity unspecified.
4-Methoxy-1,1-dioxo-1,2-benzothiazol-3-one
Structurally Related Heterocycles
6-Chloro-1,1-dioxo-1,4,2-benzodithiazines
- Structure : Benzodithiazine ring with chlorine at position 6 .
- Applications : Exhibit antitumor, diuretic, radioprotective, and anti-HIV activities.
- Key Difference : Sulfur atoms at positions 1 and 4 alter ring strain and electronic properties compared to saccharin’s benzothiazole core.
HDAC6/Hsp90 Dual Inhibitors
Comparative Analysis
Physicochemical Properties
| Compound | Water Solubility | logP | pKa |
|---|---|---|---|
| Saccharin | High | 0.9 | 2.2 |
| 2-Ethyl derivative | Low | 2.5 | N/A |
| 2-Heptyl derivative | Very low | 5.2 | N/A |
| 6-Chloro-benzodithiazines | Moderate | 1.8 | 4.5 |
Research Findings and Trends
- Plant Immunity : Saccharin primes defense responses in Arabidopsis and wheat, reducing pathogen susceptibility .
- Pharmaceutical Salts : Saccharin’s low toxicity and hydrogen-bonding capacity make it ideal for drug formulations (e.g., chlordiazepoxide saccharinate) .
- Anticancer Potential: Derivatives like HDAC6/Hsp90 inhibitors demonstrate early promise, though metabolic instability remains a challenge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
